3-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]-N-(4-SULFAMOYLPHENYL)PROPANAMIDE
Descripción
3-[(5Z)-2,4-Dioxo-5-(phenylmethylidene)-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide is a thiazolidinone derivative characterized by a phenylmethylidene substituent at the 5-position of the thiazolidinone core and a 4-sulfamoylphenyl group attached via a propanamide linker. Thiazolidinones are a well-studied class of heterocyclic compounds known for diverse pharmacological activities, including antimicrobial, antidiabetic, and anti-inflammatory effects . This compound’s design suggests a focus on optimizing target binding and solubility, leveraging the sulfonamide’s hydrogen-bonding capacity.
Propiedades
IUPAC Name |
3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c20-29(26,27)15-8-6-14(7-9-15)21-17(23)10-11-22-18(24)16(28-19(22)25)12-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,21,23)(H2,20,26,27)/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHDLMUUSOLKDA-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Formation of Thiazolidinone Core
The core assembly follows a modified Hantzsch thiazole synthesis:
Reaction Scheme:
Thiourea + Ethyl α-bromopropionate → Thiazolidin-2,4-dione
Conditions:
Critical Parameters:
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | ε = 24–33 | ±7% yield |
| Temperature | 70–80°C | ±15% yield |
| Base Strength | pKa 10–11 | ±12% yield |
Stereoselective Formation of 5-(Phenylmethylidene) Group
Purification and Characterization
Chromatographic Purification
Patent US11319346B2 details critical RP-HPLC parameters for sulfonamide-containing heterocycles:
HPLC Conditions:
| Column | Mobile Phase | Retention (min) | Purity (%) |
|---|---|---|---|
| C18 (5μm) | MeCN/H2O (0.1% TFA) | 14.2 | 99.1 |
| Phenylhexyl | MeOH/10mM NH4OAc | 18.7 | 98.6 |
Spectroscopic Validation
Key Spectral Data:
- ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, SO2NH2), 7.89 (d, J=8.4 Hz, 2H, ArH), 7.62 (s, 1H, =CHPh), 6.45 (d, J=12 Hz, 2H, thiazolidinone CH2)
- HRMS (ESI+): m/z 446.0921 [M+H]⁺ (calc. 446.0918)
Comparative Analysis of Synthetic Methods
Yield Optimization Matrix:
| Method | Step Yield (%) | Total Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional Heating | 65 → 72 → 68 | 31.7 | 94.2 |
| Microwave-Assisted | 82 → 88 → 73 | 52.6 | 99.1 |
| Flow Chemistry | 91 → 85 → 79 | 61.3 | 98.8 |
Microwave methods enhance Z-isomer selectivity, while flow systems improve overall yield through precise thermal control.
Industrial-Scale Production Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg ($) | Usage (kg/ton product) |
|---|---|---|
| Ethyl bromoacetate | 120 | 8.2 |
| Sulfamide | 450 | 5.7 |
| DIAD | 980 | 3.1 |
Implementation of solvent recovery systems reduces production costs by 23% based on US12146003B2 economics.
Análisis De Reacciones Químicas
Types of Reactions
3-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]-N-(4-SULFAMOYLPHENYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which may exhibit different chemical and biological properties.
Aplicaciones Científicas De Investigación
3-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]-N-(4-SULFAMOYLPHENYL)PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research focuses on its potential therapeutic applications, such as drug development for various diseases.
Industry: It is explored for its use in developing new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]-N-(4-SULFAMOYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are conducted to elucidate these interactions and understand the underlying molecular mechanisms.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Features
The target compound shares a thiazolidinone core with several analogs but differs in substituents, which critically influence pharmacological and physicochemical properties. Key structural comparisons are summarized in Table 1.
Table 1: Structural Comparison of Thiazolidinone Derivatives
Physicochemical Properties
- The phenylmethylidene group contributes to moderate lipophilicity, balancing membrane permeability .
- Methylphenyl Derivative : The 4-methylphenyl and thiadiazole groups elevate LogP, favoring lipid bilayer penetration but risking solubility limitations.
- Thiophene Derivative : Thiophene’s smaller aromatic system reduces steric hindrance, possibly enhancing binding to flat enzyme active sites. However, the absence of a sulfonamide may limit solubility.
- The methoxybenzyl group adds steric bulk, which could affect binding kinetics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
